molecular formula C13H12N2O B8774432 (3-Aminophenyl)(4-aminophenyl)methanone CAS No. 51458-66-3

(3-Aminophenyl)(4-aminophenyl)methanone

Cat. No.: B8774432
CAS No.: 51458-66-3
M. Wt: 212.25 g/mol
InChI Key: YKNMIGJJXKBHJE-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(4-aminophenyl)methanone is a diarylketone featuring two aromatic rings substituted with amino groups at the 3- and 4-positions. The compound’s molecular formula is C₁₃H₁₂N₂O (molecular weight: 212.25 g/mol), and it belongs to the class of aryl-phenylketones, characterized by a ketone bridge linking two aromatic systems .

Properties

CAS No.

51458-66-3

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

(3-aminophenyl)-(4-aminophenyl)methanone

InChI

InChI=1S/C13H12N2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H,14-15H2

InChI Key

YKNMIGJJXKBHJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Isomers

The following table summarizes key structural analogs, their substitution patterns, and CAS numbers:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol)
Bis(4-aminophenyl)methanone 4-NH₂ on both phenyl rings 611-98-3 C₁₃H₁₂N₂O 212.25
Bis(3-aminophenyl)methanone 3-NH₂ on both phenyl rings 611-79-0 C₁₃H₁₂N₂O 212.25
(4-Aminophenyl)(phenyl)methanone 4-NH₂ on one phenyl ring 444317-48-0 C₁₃H₁₁NO 197.24
(3-Aminophenyl)(pyridin-4-yl)methanone 3-NH₂ phenyl + pyridine ring PHY0181846 C₁₂H₁₀N₂O 198.22
(4-Aminophenyl)(cyclobutyl)methanone 4-NH₂ phenyl + cyclobutyl 1339232-25-5 C₁₁H₁₃NO 175.23

Key Differences :

  • Substitution Position: The position of amino groups (3- vs. 4-) influences electronic properties and reactivity. For example, 4-aminophenyl derivatives exhibit stronger resonance effects due to para-substitution .
  • Ring Systems : Replacement of one phenyl ring with heterocycles (e.g., pyridine in PHY0181846) alters solubility and biological activity .

Challenges :

  • Steric hindrance in 3-aminophenyl derivatives may lower reaction yields compared to 4-substituted analogs.
  • Electron-rich amino groups can deactivate electrophilic substitution reactions, necessitating protective strategies .

Physical and Chemical Properties

Property (3-Aminophenyl)(4-aminophenyl)methanone Bis(4-aminophenyl)methanone (4-Aminophenyl)(pyridin-4-yl)methanone
Melting Point Not reported 260–262°C 183–185°C
Solubility Likely polar aprotic solvents Low in water Soluble in DCM, DMF
Spectral Data Not available ¹H/¹³C NMR, MS HRMS (ESI): m/z 198.22

Notes:

  • The lack of melting point data for the target compound highlights a gap in existing literature.
  • Pyridine-containing analogs exhibit higher solubility in polar solvents due to the heterocycle’s basicity .

Industrial and Research Relevance

  • Pharmaceutical Intermediates : Used in synthesizing acetylcholinesterase inhibitors (e.g., compounds 12–21 in ) .
  • Material Science: Aminophenyl methanones serve as precursors for polymers and dyes due to their aromatic amine reactivity .

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